Cas no 2167121-69-7 (2-(1-amino-2,2-dimethylpropyl)-3,4,6-trichlorophenol)

2-(1-amino-2,2-dimethylpropyl)-3,4,6-trichlorophenol structure
2167121-69-7 structure
Product Name:2-(1-amino-2,2-dimethylpropyl)-3,4,6-trichlorophenol
CAS No:2167121-69-7
MF:C11H14Cl3NO
MW:282.593960285187
CID:5852736
PubChem ID:165518038
Update Time:2025-07-20

2-(1-amino-2,2-dimethylpropyl)-3,4,6-trichlorophenol Chemical and Physical Properties

Names and Identifiers

    • 2-(1-amino-2,2-dimethylpropyl)-3,4,6-trichlorophenol
    • 2167121-69-7
    • EN300-1277220
    • Inchi: 1S/C11H14Cl3NO/c1-11(2,3)10(15)7-8(14)5(12)4-6(13)9(7)16/h4,10,16H,15H2,1-3H3
    • InChI Key: YWIHHCHFAJSNDJ-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=C(C(=C1C(C(C)(C)C)N)O)Cl)Cl

Computed Properties

  • Exact Mass: 281.014097g/mol
  • Monoisotopic Mass: 281.014097g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 46.2Ų

2-(1-amino-2,2-dimethylpropyl)-3,4,6-trichlorophenol Pricemore >>

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Additional information on 2-(1-amino-2,2-dimethylpropyl)-3,4,6-trichlorophenol

Comprehensive Analysis of 2-(1-amino-2,2-dimethylpropyl)-3,4,6-trichlorophenol (CAS No. 2167121-69-7): Properties, Applications, and Research Insights

2-(1-amino-2,2-dimethylpropyl)-3,4,6-trichlorophenol (CAS No. 2167121-69-7) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This chlorinated phenol derivative, characterized by its trichlorophenol core and tertiary amine side chain, exhibits properties that make it valuable for targeted applications. Researchers are particularly interested in its potential as a building block for bioactive molecules, given the rising demand for highly functionalized intermediates in drug discovery pipelines.

The compound’s structural motif combines a chlorinated aromatic ring with a bulky alkylamine group, a design increasingly explored in modern small-molecule therapeutics. Recent studies highlight its relevance in developing selective enzyme inhibitors, aligning with industry trends toward precision medicine. Its CAS No. 2167121-69-7 serves as a critical identifier in chemical databases, facilitating patent searches and regulatory compliance—a key concern for organizations navigating intellectual property landscapes.

From a synthetic chemistry perspective, 2-(1-amino-2,2-dimethylpropyl)-3,4,6-trichlorophenol exemplifies the growing focus on stereochemically defined intermediates. The presence of both electron-withdrawing chlorine atoms and a basic amino group creates opportunities for diverse derivatization, addressing the need for structural diversity in compound libraries. This aligns with the pharmaceutical industry’s emphasis on fragment-based drug design, where such scaffolds enable rapid optimization of lead compounds.

Environmental and green chemistry considerations surrounding chlorinated phenols have spurred innovations in the sustainable production of derivatives like CAS 2167121-69-7. Advanced catalytic methods now allow for selective chlorination, reducing unwanted byproducts—a response to the demand for atom-efficient synthesis. These developments resonate with the broader push toward sustainable chemical manufacturing, a topic dominating industry conferences and research funding agendas.

Analytical characterization of this compound presents unique challenges due to its polar-functional group combination. Modern techniques like UHPLC-MS and multidimensional NMR are essential for quality control, reflecting the instrumentation trends in high-throughput screening environments. Such capabilities are critical for ensuring batch-to-batch consistency in preclinical research applications.

The agrochemical sector has shown interest in 3,4,6-trichlorophenol derivatives for their potential as crop protection agents. While 2-(1-amino-2,2-dimethylpropyl)-3,4,6-trichlorophenol itself may not be commercially deployed, its structural features inform the design of next-generation fungicides with improved environmental profiles. This connects to the urgent industry need for resistance management solutions in agriculture.

Stability studies of CAS 2167121-69-7 reveal insights relevant to formulation science. The compound’s behavior under various pH conditions and its solid-state properties provide valuable data for developing salt forms or co-crystals—an area of intense research for improving drug-like properties. These findings contribute to the expanding knowledge base of structure-property relationships in medicinal chemistry.

Emerging computational approaches have enabled in silico prediction of the compound’s ADMET profiles, accelerating its evaluation in hit-to-lead optimization. The integration of machine learning models for such predictions represents a paradigm shift in how researchers utilize specialty chemicals like this trichlorophenol derivative, aligning with the digital transformation of R&D workflows.

Supply chain dynamics for high-purity 2-(1-amino-2,2-dimethylpropyl)-3,4,6-trichlorophenol reflect broader trends in custom synthesis markets. The compound’s niche application spectrum creates opportunities for contract research organizations specializing in complex heterocycles, particularly those serving the biotech startup ecosystem seeking differentiated chemical tools.

Looking forward, research into CAS 2167121-69-7 and related structures will likely expand as the chemical biology field grows. Its balanced lipophilicity profile and hydrogen-bonding capacity make it a versatile scaffold for probing biological targets, especially in neuropharmacology and oncology research where modulated cell permeability is crucial. These applications position the compound at the intersection of multiple cutting-edge therapeutic areas.

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